molecular formula C22H21N3O4S B3288306 N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851718-15-5

N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No. B3288306
CAS RN: 851718-15-5
M. Wt: 423.5 g/mol
InChI Key: NGJKCWMHJXYCGM-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups. It includes a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a phenyl group (a six-membered aromatic ring), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a methanesulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring could be introduced using a reaction known as a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone . The pyrazole ring could be formed through a reaction between a 1,3-diketone and hydrazine . The methanesulfonamide group could be introduced through a reaction with methanesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The furan and phenyl rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which contributes to their stability . The pyrazole ring, meanwhile, contains two nitrogen atoms, which can act as a site for further reactions .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the pyrazole ring could react with electrophiles at the nitrogen atoms . The methanesulfonamide group could potentially be hydrolyzed to form a sulfonic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar methanesulfonamide group could make it more soluble in polar solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .

properties

IUPAC Name

N-[4-[2-(furan-2-carbonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-15-6-3-4-7-18(15)20-14-19(23-25(20)22(26)21-8-5-13-29-21)16-9-11-17(12-10-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJKCWMHJXYCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Reactant of Route 2
N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Reactant of Route 3
N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Reactant of Route 5
N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Reactant of Route 6
N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

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